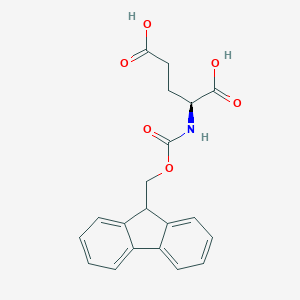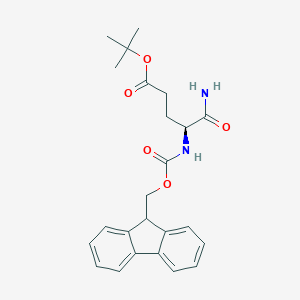
Fmoc-Asp(OBzl)-OH
Descripción general
Descripción
“Fmoc-Asp(OBzl)-OH” is an aspartic acid derivative . It is a building block for the introduction of aspartic acid bearing TFA-labile benzyl ester protection . The benzyl group is removed by hydrogenation over Pd/C or with strong acids such as TFMSA .
Synthesis Analysis
The synthesis of “this compound” involves the use of ethanol at ambient temperature under nitrogen .
Molecular Structure Analysis
The molecular formula of “this compound” is C26H23NO6 . Its molar mass is 445.46 g/mol .
Chemical Reactions Analysis
“this compound” is used in Fmoc solid-phase peptide synthesis . It is involved in the formation of aspartimide and aspartimide-related by-products .
Physical And Chemical Properties Analysis
“this compound” is a white to slight yellow to beige powder . It is clearly soluble in DMF . Its optical activity is [α]20/D −20.0±2°, c = 1% in DMF .
Aplicaciones Científicas De Investigación
Synthesis of Nephritogenostde Peptide Fragment : Fmoc-Asp(OBzl)-OH was used in the successful synthesis of the nephritogenostde peptide fragment, avoiding cyclization reactions in the Asp-Gly moiety (Mang, Wang, & Voelter, 1995).
Microwave-Assisted Solid-Phase Synthesis : Utilization of this compound in microwave-assisted solid-phase synthesis of Asp6 has been shown to significantly shorten reaction time and increase yield (Guo Li, 2009).
Minimizing Aspartimide Formation in Fmoc SPPS : Research into preventing aspartimide formation in peptides containing aspartate has led to the development of new derivatives, including this compound (Behrendt, Huber, Marti, & White, 2015).
Synthesis of O-Thiophosphotyrosyl Peptides : this compound was involved in the synthesis of O-thiophosphotyrosyl peptides, a process crucial for creating peptides with specific biological or pharmacological activity (Kitas, Küng, & Bannwarth, 2009).
Phosphate Protecting Groups in Peptide Synthesis : this compound has been used in the synthesis of phosphotyrosine-containing peptides, highlighting its role in creating protected amino acid derivatives (Ueki, Tachibana, Ishii, Okumura, & Goto, 1996).
Optimizing Coupling Methods : The compound is vital in optimizing coupling methods for introducing mono-benzyl phosphate esters of Fmoc protected phosphoamino acids, a key step in the synthesis of multiphosphorylated peptides (White, 2001).
Reducing C-terminal Epimerization : The use of this compound in solid-phase segment condensation significantly reduces C-terminal epimerization, a common challenge in peptide synthesis (Quibell, Packman, & Johnson, 1996).
Peptide Hydrogels for Biomedical Applications : this compound has been used in the development of self-assembled peptide hydrogels, which have applications in cell culture and tissue engineering (Chakraborty et al., 2020).
Solid-Phase Synthesis of Protected Alpha-Amino Phosphonic Acid Oligomers : The compound plays a role in the synthesis of unnatural peptide alpha-amino phosphonic acid oligomers, which have potential applications in medicinal chemistry (Ishibashi & Kitamura, 2009).
Mecanismo De Acción
Target of Action
Fmoc-Asp(OBzl)-OH is an aspartic acid derivative . Aspartic acid is one of the 20 common amino acids used in the synthesis of proteins. Therefore, the primary targets of this compound are likely to be the proteins or enzymes that interact with aspartic acid during protein synthesis.
Biochemical Pathways
This compound, being an aspartic acid derivative, may influence the biochemical pathways that involve aspartic acid. These include the urea cycle, purine metabolism, and the citric acid cycle . The downstream effects of these pathways include the production of energy, the synthesis of other amino acids, and the removal of ammonia from the body.
Safety and Hazards
Propiedades
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-phenylmethoxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO6/c28-24(32-15-17-8-2-1-3-9-17)14-23(25(29)30)27-26(31)33-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,27,31)(H,29,30)/t23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQGAELAJEGGNKG-QHCPKHFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50553435 | |
| Record name | (2S)-4-(Benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50553435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
86060-84-6 | |
| Record name | (2S)-4-(Benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50553435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fmoc-L-aspartic acid 4-benzyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![Glycine, N-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-leucyl]-](/img/structure/B557485.png)
![(7Z)-3-(4-methylphenyl)-7-[(4-methylphenyl)methylidene]-2-propyl-3a,4-dihydro-3H-thiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B557486.png)